B1575305 LDLR-fucosyltransferaseAS fusion protein (312-320)

LDLR-fucosyltransferaseAS fusion protein (312-320)

カタログ番号 B1575305
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

LDLR-fucosyltransferaseAS fusion protein

科学的研究の応用

1. Osteoclastogenesis and Bone Mass Regulation

The low-density lipoprotein receptor (LDLR) plays a significant role in osteoclastogenesis. A study by Okayasu et al. (2012) showed that LDLR deficiency in mice led to impaired osteoclastogenesis due to reduced cell-cell fusion in preosteoclasts. This implies that LDLR is essential for osteoclast formation, which is crucial for bone resorption. The study provides insights into the correlation between osteoclast formation and lipids, suggesting potential applications of LDLR in managing conditions like osteoporosis (Okayasu et al., 2012).

2. Neurological Function and Disease

LDLR family receptors, including LDLR itself, play critical roles in the central nervous system. Beffert et al. (2004) discussed the role of apolipoprotein E (apoE) and its receptors, including LDLR, in brain development, neuronal positioning, and neurotransmission. This suggests potential applications in understanding and possibly treating neurodegenerative diseases like Alzheimer's (Beffert, Stolt, & Herz, 2004).

3. Cholesterol Homeostasis and Cardiovascular Diseases

Go and Mani (2012) highlighted the role of the LDLR family in cholesterol homeostasis. They discussed the involvement of LDLR and related proteins in the pathogenesis of hyperlipidemia and atherosclerosis, indicating the potential for targeting these receptors in treating cardiovascular diseases (Go & Mani, 2012).

4. Glycosylation and Receptor Function

A study by Wang et al. (2018) explored the O-glycosylation of LDLR-related proteins, revealing its enhancement of LDL and VLDL binding and uptake. This suggests the role of glycosylation in modulating LDLR function, which could be significant in understanding and manipulating receptor-mediated processes in various diseases (Wang et al., 2018).

5. Genetic Screening and Regulatory Effects

Li et al. (2002) utilized gene fusion methods to investigate the regulatory effects on LDLR expression. This approach could be significant for screening pharmacological or genetic factors influencing LDLR expression, important for understanding genetic diseases like familial hypercholesterolemia (Li, Ramirez, Rose, & Beaudet, 2002).

6. Hepatitis C Infection and LDLR Polymorphisms

The study by Hennig et al. (2002) on the association of LDLR polymorphisms with the outcome of hepatitis C infection suggests the potential role of LDLR in modulating disease progression and immune responses, relevant in viral infections and immune-related conditions (Hennig et al., 2002).

7. Role in Alzheimer’s Disease Pathogenesis

Shinohara et al. (2017) provided evidence of the involvement of LDLR-related protein 1 (LRP1) in Alzheimer’s disease, especially in relation to amyloid-β peptides. This highlights the potential application of LDLR in therapeutic strategies targeting neurodegenerative diseases (Shinohara et al., 2017).

特性

配列

PVTWRRAPA

ソース

Homo sapiens (human)

保存方法

Common storage 2-8℃, long time storage -20℃.

同義語

LDLR-fucosyltransferaseAS fusion protein (312-320)

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。